5-(4-bromophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-bromophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 5-(4-bromophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the bromophenyl group: This step involves the reaction of the triazole intermediate with 4-bromophenol under suitable conditions, such as the presence of a base like potassium carbonate.
Attachment of the ethoxyphenyl group: The final step involves the reaction of the intermediate with 4-ethoxybenzyl chloride in the presence of a base to yield the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
5-(4-bromophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
5-(4-bromophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting fungal infections or cancer.
Biological Studies: The compound can be used to study the biological activity of triazole derivatives and their interactions with various enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-(4-bromophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The bromophenyl and ethoxyphenyl groups can enhance the binding affinity and selectivity of the compound for its targets. The thiol group can also participate in redox reactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
5-(4-bromophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent with a similar triazole ring structure but different substituents.
Itraconazole: Another antifungal agent with a triazole ring and different aromatic substituents.
Voriconazole: A triazole derivative used to treat fungal infections, with a different substitution pattern on the triazole ring.
Properties
IUPAC Name |
3-[(4-bromophenoxy)methyl]-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2S/c1-2-22-14-9-5-13(6-10-14)21-16(19-20-17(21)24)11-23-15-7-3-12(18)4-8-15/h3-10H,2,11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNLLQRLMAXWHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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